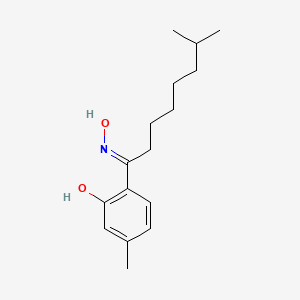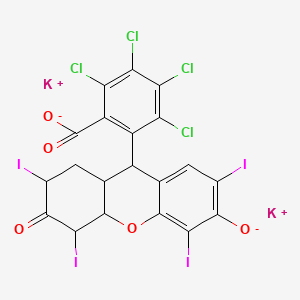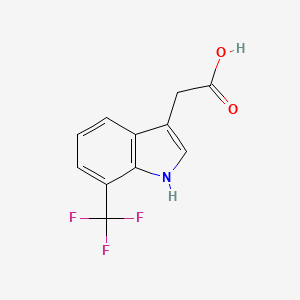
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxetane ring, a chlorophenoxy group, and a quaternary ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting a chlorophenol derivative with an appropriate alkylating agent.
Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl halide, such as methyl bromide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring or the chlorophenoxy group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the quaternary ammonium group, potentially converting it back to a tertiary amine. Reducing agents like lithium aluminum hydride are typically used.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, solvents like ethanol or water.
Major Products Formed
Oxidation: Oxidized derivatives of the oxetane ring or chlorophenoxy group.
Reduction: Tertiary amine derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. Its quaternary ammonium group suggests it may interact with biological membranes, potentially serving as an antimicrobial or antifungal agent.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with cellular components makes it a candidate for drug development, particularly in targeting specific cellular pathways.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other materials that require specific chemical functionalities.
Mécanisme D'action
The mechanism of action of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The quaternary ammonium group allows it to bind to negatively charged sites, disrupting normal cellular functions. This can lead to antimicrobial or antifungal effects, as well as potential therapeutic benefits in targeting specific cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: Similar structure but with a para-chlorophenoxy group.
((3-((o-Bromophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: Similar structure but with a bromophenoxy group instead of chlorophenoxy.
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)dimethylmethylammonium bromide: Similar structure but with dimethyl groups instead of diethyl.
Uniqueness
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is unique due to its specific combination of functional groups. The presence of the oxetane ring, chlorophenoxy group, and quaternary ammonium group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3635-14-1 |
|---|---|
Formule moléculaire |
C16H25BrClNO2 |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
[3-[(2-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C16H25ClNO2.BrH/c1-4-18(3,5-2)10-16(11-19-12-16)13-20-15-9-7-6-8-14(15)17;/h6-9H,4-5,10-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YRDOGOKIRJGZBZ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


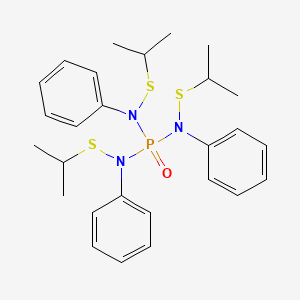

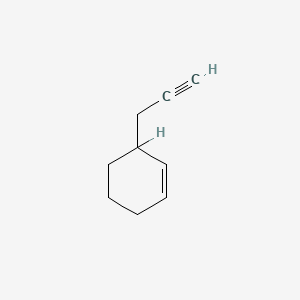
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
